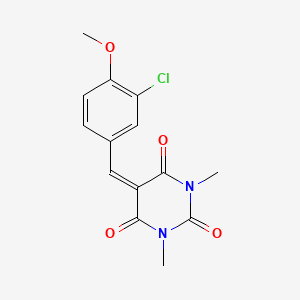![molecular formula C20H24O5 B4996001 1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4996001.png)
1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone, also known as EEPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EEPE is a ketone compound that is used as a building block in the synthesis of other compounds. In
Mécanisme D'action
The mechanism of action of 1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. In vivo studies have shown that it has anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects. It may also have limited solubility in certain solvents.
Orientations Futures
There are several future directions for the study of 1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. Finally, it may be useful to synthesize and study analogs of this compound to explore their potential applications.
Méthodes De Synthèse
1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone can be synthesized using a multi-step process starting from 3-ethoxyphenol. In the first step, 3-ethoxyphenol is reacted with ethylene oxide to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}ethanol. Finally, this compound is reacted with 4-chloroacetophenone in the presence of a base to form this compound.
Applications De Recherche Scientifique
1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines. It has also been studied for its potential as a drug delivery system due to its ability to form nanoparticles. In material science, this compound has been used as a building block in the synthesis of polymers. In organic synthesis, this compound has been used as a starting material for the synthesis of various compounds.
Propriétés
IUPAC Name |
1-[2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-3-23-17-7-6-8-18(15-17)24-13-11-22-12-14-25-20-10-5-4-9-19(20)16(2)21/h4-10,15H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXFTZZBRPQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)
![N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)
![methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B4995957.png)
![N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4995964.png)
![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
amino]benzamide](/img/structure/B4995981.png)
![ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4995985.png)
![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)

![3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4995998.png)
![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)
![3-isobutyl-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4996025.png)